5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile

Catalog No.
S15872053
CAS No.
M.F
C11H7BrN2S
M. Wt
279.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbon...

Product Name

5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile

IUPAC Name

5-(5-bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

InChI

InChI=1S/C11H7BrN2S/c1-7-4-10(14-6-9(7)12)11-3-2-8(5-13)15-11/h2-4,6H,1H3

InChI Key

OVDMHQBZRSFJBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=C(S2)C#N

5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile is an organic compound notable for its unique structure, which combines a thiophene ring with a pyridine derivative. The compound has the molecular formula C10_{10}H8_{8}BrN2_2S and a molar mass of 252.15 g/mol. It features a bromine atom at the 5-position of the pyridine ring and a cyano group at the 2-position of the thiophene ring, contributing to its reactivity and potential applications in various chemical syntheses and biological activities.

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it amenable to further functionalization.
  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura or Heck reactions, where the bromine atom serves as a leaving group, allowing for the attachment of various aryl or alkenyl groups.
  • Reduction Reactions: The cyano group can be reduced to an amine, providing pathways to synthesize derivatives with enhanced biological activity.

Research has indicated that compounds similar to 5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile exhibit significant biological activities, particularly in antibacterial contexts. For instance, derivatives of thiophene and pyridine have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or inhibitors against resistant bacterial infections . The presence of both the thiophene and pyridine moieties may enhance the binding affinity to biological targets.

The synthesis of 5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile can be approached through several methods:

  • Direct Halogenation: Starting from 4-methylpyridine, bromination can be performed to introduce the bromine atom at the desired position.
  • Cyclization Reactions: The compound can be synthesized through cyclization reactions involving thiophene derivatives and pyridine intermediates.
  • Multi-step Synthesis: A common method involves forming the thiophene ring first, followed by introducing the bromine and cyano groups through sequential reactions involving coupling agents like titanium tetrachloride or palladium catalysts .

5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamideContains a carboxamide groupAntibacterial agents5-bromo-N-(pyridin-4-ylmethyl)-2-thiophenesulfonamideSulfonamide derivativeAntimicrobial activity5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrileNitrophenyl substituentPharmaceutical intermediate

Uniqueness

The uniqueness of 5-(5-Bromo-4-methylpyridin-2-yl)thiophene-2-carbonitrile lies in its specific combination of halogenated pyridine and thiophene functionalities, which may offer distinct reactivity patterns and biological activities compared to its analogs. Its ability to form diverse derivatives through straightforward synthetic routes enhances its appeal for further research and application development.

Studies on similar compounds have demonstrated their interactions with various biological macromolecules, such as proteins and enzymes. For instance, research has shown that certain thiophene derivatives can bind effectively to β-lactamase enzymes, inhibiting their activity and thereby enhancing the efficacy of β-lactam antibiotics against resistant strains . These interactions typically involve hydrogen bonding and hydrophobic interactions, which stabilize the binding conformations.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

277.95133 g/mol

Monoisotopic Mass

277.95133 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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